

Enhancing the charge transfer in SbSeI solar cells

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Compound of Interest

Compound Name: Antimony(III) iodide

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Technical Support Center: SbSeI Solar Cells

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance charge transfer in Antimony Selenide Iodide (SbSeI) solar cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting charge transfer in SbSeI solar cells?

A1: The primary factors limiting charge transfer in SbSeI and similar chalcogenide solar cells include:

- **High Defect Density:** Intrinsic point defects, such as selenium vacancies (VSe) and antimony antisites (SbSe), act as recombination centers for charge carriers, which reduces the overall efficiency.[\[1\]](#)[\[2\]](#)
- **Poor Interface Quality:** Mismatched energy levels and defects at the interfaces between the SbSeI absorber layer and the charge transport layers (ETL/HTL) can impede efficient charge extraction and increase recombination.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Anisotropic Charge Transport:** The quasi-one-dimensional crystal structure of SbSeI can lead to anisotropic (direction-dependent) charge transport, making the orientation of the crystal grains critical for efficient charge collection.[\[6\]](#)[\[7\]](#)

- **Low Carrier Mobility:** The intrinsic charge carrier mobility of the material can be a limiting factor, affecting how quickly photogenerated electrons and holes can be extracted before they recombine.[5]

Q2: How do defects like selenium vacancies (VSe) and antimony antisites (SbSe) affect charge transfer?

A2: Deep-level defects within the SbSeI bandgap, such as VSe and SbSe, act as traps for charge carriers.[2] These trapped electrons and holes are more likely to recombine non-radiatively, releasing their energy as heat instead of contributing to the photocurrent. This process reduces the short-circuit current (J_{sc}) and the open-circuit voltage (V_{oc}), thereby lowering the overall power conversion efficiency (PCE) of the solar cell.[2]

Q3: What is the role of energy level alignment at the heterointerfaces?

A3: Proper energy level alignment between the SbSeI absorber layer and the electron/hole transport layers (ETL/HTL) is crucial for efficient charge separation and extraction.[3][8] An ideal alignment creates a "cascade" or "cliff-like" energy landscape that promotes the directional flow of electrons to the ETL and holes to the HTL while creating a barrier that blocks the unwanted charge carrier.[8] Poor alignment can create energy barriers that hinder charge extraction or lead to increased interfacial recombination, reducing the device's V_{oc} and fill factor (FF).[3]

Q4: Can the morphology of the SbSeI thin film influence charge transfer?

A4: Yes, the morphology, including grain size and crystal orientation, significantly impacts charge transfer. Larger, well-oriented crystal grains can reduce the density of grain boundaries, which often contain a high concentration of defects that act as recombination sites.[9] For quasi-1D materials like SbSeI, a vertically oriented columnar structure is desirable as it can provide direct pathways for charge carriers to be transported to the respective electrodes, minimizing recombination.[6][7]

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps & Solutions
Low Short-Circuit Current (J_{sc})	1. High rate of charge carrier recombination in the bulk SbSeI layer. 2. Poor charge extraction at the interfaces. 3. Incomplete light absorption (film is too thin).	<p>1. Defect Passivation: Introduce a passivation agent during or after film deposition. Strategies include post-deposition annealing in a selenium-rich atmosphere or using Lewis base molecules to passivate surface defects.[1] [10]</p> <p>2. Interface Engineering: Optimize the ETL and HTL materials to ensure favorable band alignment with SbSeI. Consider inserting a thin interfacial layer to reduce lattice mismatch and passivate interface defects.[1][4]</p> <p>3. Film Thickness Optimization: Systematically vary the thickness of the SbSeI absorber layer to find the optimal balance between light absorption and charge carrier collection length.</p>
Low Open-Circuit Voltage (V_{oc})	1. High density of deep-level defects leading to Fermi level pinning. 2. Significant interfacial recombination at the ETL/SbSeI or SbSeI/HTL junction. 3. Unfavorable energy band alignment.	<p>1. Reduce Defect Density: Employ post-treatment methods like annealing with potassium iodide (KI) or other halide salts to passivate deep-level defects.[10]</p> <p>2. Surface Passivation: Apply a thin insulating polymer or other passivating layers at the interfaces to physically block recombination pathways.[9]</p> <p>3.</p>

		<p>Band Alignment Modification: Select ETL/HTL materials with more suitable conduction and valence band energy levels relative to SbSeI to maximize the potential voltage output.[3]</p>
Low Fill Factor (FF)	<p>1. High series resistance (R_s) due to poor contacts or low conductivity of transport layers. 2. High shunt resistance (R_{sh}) caused by pinholes or defects in the film. 3. Inefficient charge extraction leading to charge accumulation.</p>	<p>1. Improve Contacts: Ensure ohmic contacts between the transport layers and the electrodes. Optimize the thickness and conductivity of the ETL and HTL. 2. Enhance Film Quality: Improve the deposition process to create dense, pinhole-free SbSeI films. Techniques like introducing a Se seed layer can promote better crystal growth and reduce shunting paths.[1] 3. Facilitate Charge Extraction: Use interface modifiers or select transport layers with higher charge carrier mobility to prevent charge buildup at the interfaces.[5]</p>
Poor Device Reproducibility	<p>1. Inconsistent SbSeI film quality (morphology, crystallinity, stoichiometry). 2. Variations in interface quality. 3. Sensitivity to ambient conditions during fabrication.</p>	<p>1. Standardize Deposition Parameters: Tightly control substrate temperature, precursor concentration, pressure, and annealing conditions during film fabrication. 2. Controlled Environment: Fabricate devices in a controlled atmosphere (e.g., a glovebox) to minimize exposure to</p>

moisture and oxygen, which can affect film and interface quality. 3. Characterize Each Batch: Routinely characterize the structural and optoelectronic properties of the SbSeI films (e.g., using XRD, SEM, and UV-Vis spectroscopy) to ensure consistency.

Quantitative Data Summary

The following table summarizes key performance parameters for SbSeI and related antimony chalcogenide solar cells with various treatments aimed at improving charge transfer.

Treatment/ Modification	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
Sb ₂ (S,Se) ₃ with Na ₂ SeSO ₃ Passivation	-	-	-	10.81	[11]
Sb ₂ Se ₃ with Buried Se Seed Layer	0.498	-	-	8.42	[1]
Sb ₂ (S,Se) ₃ with KI Post- Treatment	-	-	-	~9.0	[10]
Sb ₂ Se ₃ with SbCl ₃ Passivation	-	-	-	6.74	[9]
SbSI- interlayered Sb ₂ S ₃	-	-	-	6.08	[12]
SbSeI Micro- columnar Cell	>0.550	Low	Low	-	[6] [7]

Detailed Experimental Protocols

Protocol 1: Post-Deposition Selenization for Defect Passivation

This protocol describes a common method to passivate selenium vacancies in the SbSeI absorber layer.

Objective: To reduce deep-level defects by annealing the SbSeI film in a selenium-rich environment.

Materials:

- SbSeI thin film on a substrate (e.g., FTO/CdS)
- Elemental Selenium (Se) powder (99.99% purity)
- Tube furnace with temperature and gas flow control
- Graphite box
- Inert gas (Argon or Nitrogen)

Procedure:

- Place the SbSeI thin film sample inside a graphite box.
- Add a specific amount of Se powder (e.g., 50-100 mg) into the graphite box, ensuring it does not directly contact the sample.
- Place the sealed graphite box in the center of the tube furnace.
- Purge the furnace tube with inert gas for at least 30 minutes to remove oxygen.
- While maintaining a low flow of inert gas, ramp the furnace temperature to the desired annealing temperature (e.g., 300-400 °C) at a controlled rate (e.g., 10 °C/min).
- Hold the temperature for a specific duration (e.g., 10-30 minutes) to allow the Se vapor to react with and passivate defects in the film.
- After annealing, allow the furnace to cool down naturally to room temperature under the inert gas flow.
- Remove the sample for subsequent device fabrication steps (e.g., HTL and metal contact deposition).

Protocol 2: Space-Charge-Limited Current (SCLC) Measurement

Objective: To determine the charge carrier mobility and trap density of the SbSeI film.

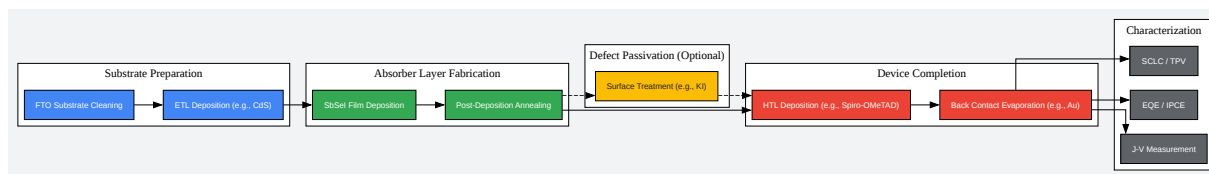
Device Structure for Measurement:

- For electron mobility: FTO / ETL / SbSeI / Au
- For hole mobility: FTO / HTL / SbSeI / Au

Procedure:

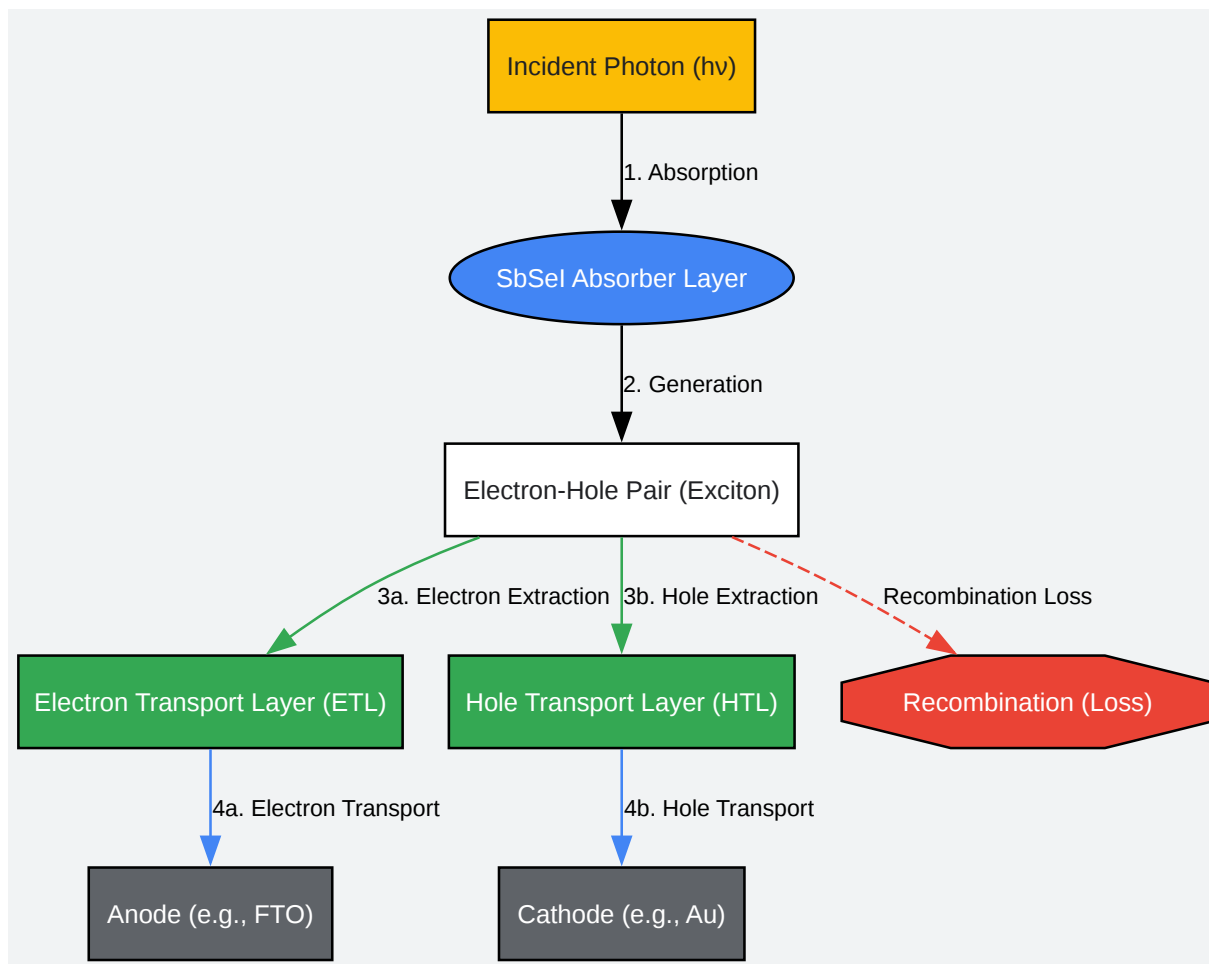
- Fabricate the appropriate device structure for the charge carrier type you wish to measure.
- Use a probe station connected to a source measure unit (SMU) to measure the dark current-voltage (J-V) characteristics of the device.
- Plot the J-V curve on a log-log scale.
- Identify the distinct regions of the curve:
 - Ohmic region ($J \propto V$): At low voltage, the current is linearly proportional to the voltage.
 - Trap-filled limit (TFL) region ($J \propto V^n, n>2$): As voltage increases, traps within the bandgap begin to fill, leading to a sharp rise in current. The voltage at which this sharp rise begins is the trap-filled limit voltage (VTFL).
 - Child's Law region ($J \propto V^2$): Once the traps are filled, the current follows the trap-free SCLC behavior.
- Calculate Trap Density (n_t): Use the VTFL to calculate the trap density using the formula: $n_t = (2 * \epsilon * \epsilon_0 * VTFL) / (q * L^2)$ where ϵ is the dielectric constant of SbSeI, ϵ_0 is the permittivity of free space, q is the elementary charge, and L is the thickness of the SbSeI film.
- Calculate Carrier Mobility (μ): Use the Child's Law region to determine the mobility using the Mott-Gurney law: $J = (9/8) * \epsilon * \epsilon_0 * \mu * (V^2 / L^3)$

Visual Guides



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Fig. 1: General experimental workflow for SbSeI solar cell fabrication and characterization.



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Fig. 2: Simplified charge transfer and loss pathways in an SbSeI solar cell.

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